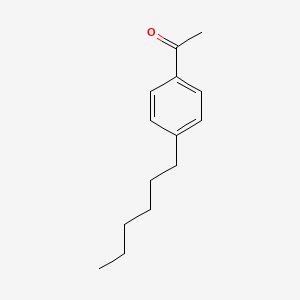

1-(4-Hexylphenyl)ethanone

描述

Significance of Aryl Ketones in Organic Synthesis and Materials Science

Aryl ketones are a class of organic compounds that serve as versatile intermediates and key structural motifs in a multitude of chemical and industrial processes. Their importance stems from the reactivity of the carbonyl group, which allows for a wide array of chemical transformations. In organic synthesis, aryl ketones are fundamental precursors for the creation of more complex molecules, including a vast number of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. nih.gov Synthetic methodologies such as metal-catalyzed cross-coupling reactions and iodine-assisted approaches frequently employ aryl methyl ketones to construct these intricate molecular architectures. nih.gov

In the realm of materials science, the rigid and often planar structure of the aryl group, combined with the polar carbonyl functional group, imparts unique optical and electronic properties to materials. This makes aryl ketones and their derivatives integral components in the design of liquid crystals, polymers, and organic electronics. Their ability to influence properties like thermal stability, mesophase behavior in liquid crystals, and charge transport in organic semiconductors underscores their significance in the development of advanced functional materials.

Overview of Research Trajectories for 1-(4-Hexylphenyl)ethanone

Research involving this compound has primarily focused on its role as a key intermediate in the synthesis of more complex molecules and its application in materials science. The presence of the hexyl chain influences its solubility and reactivity, making it a valuable building block. One notable synthetic application is its use in photoredox/nickel dual-catalyzed coupling reactions.

A significant area of investigation for this compound is in the development of liquid crystals. The elongated molecular shape, a consequence of the para-substituted hexylphenyl group, is conducive to the formation of liquid crystalline phases. Researchers have explored its use as a precursor for calamitic (rod-shaped) liquid crystals, where the thermal and optical properties can be fine-tuned by modifying the molecular structure.

Furthermore, this compound serves as a starting material for creating various derivatives. For instance, it can be a precursor for the synthesis of Schiff bases, which are compounds with a wide range of applications, including in the formation of metal complexes. researchgate.net The reactivity of its carbonyl group and the potential for functionalization on the aromatic ring make it a versatile platform for synthetic chemists.

Below is a table summarizing some of the key properties and synthetic details of this compound:

| Property | Value | Reference |

| Molecular Formula | C14H20O | nih.govepa.govscbt.com |

| Molecular Weight | 204.31 g/mol | epa.govscbt.com |

| CAS Number | 37592-72-6 | epa.govscbt.com |

| Appearance | Colorless oil | |

| Synthesis Method | Photoredox/nickel dual-catalyzed coupling reaction | |

| Synthesis Yield | 74% |

Interdisciplinary Relevance of this compound Derivatives

The derivatives of this compound have demonstrated considerable interdisciplinary relevance, bridging organic chemistry with materials science and biological studies. The structural modifications enabled by this compound lead to a diverse range of molecules with tailored functionalities.

In materials science, derivatives of this compound are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of different functional groups onto the this compound backbone allows for the tuning of electronic properties, which is crucial for the performance of such devices.

From a medicinal chemistry perspective, the core structure of this compound is found in more complex molecules that exhibit biological activity. For example, it is a component of some bile-acid-appended triazolyl aryl ketones that have been evaluated for their cytotoxic effects against cancer cell lines. nih.gov In these derivatives, the hexylphenyl ethanone (B97240) moiety is often modified to interact with specific biological targets. The increased lipophilicity imparted by the hexyl group can enhance the biological activity of these compounds.

The synthesis of Schiff base derivatives from this compound also opens up avenues in coordination chemistry and catalysis. These Schiff bases can act as ligands, forming stable complexes with various metal ions. These metal complexes, in turn, can have applications in catalysis and as novel materials with interesting magnetic or optical properties.

The versatility of this compound and its derivatives is highlighted in the following table, which outlines some areas of application for its derivatives:

| Derivative Type | Field of Application | Potential Use |

| Liquid Crystal Precursors | Materials Science | Display technologies, sensors |

| Schiff Base Derivatives | Coordination Chemistry | Catalysis, functional materials |

| Triazolyl Aryl Ketones | Medicinal Chemistry | Anticancer research |

| Modified Polymers | Polymer Chemistry | Organic electronics (e.g., OLEDs) |

Structure

3D Structure

属性

IUPAC Name |

1-(4-hexylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBVHJKFJZBRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068037 | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-72-6 | |

| Record name | 1-(4-Hexylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37592-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1 4 Hexylphenyl Ethanone and Its Analogues

Classic Organic Synthesis Approaches for 1-(4-Hexylphenyl)ethanone

Traditional methods for the synthesis of aryl ketones like this compound heavily rely on well-established reactions that are robust and scalable. The Friedel-Crafts acylation stands out as the most direct and widely employed method.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry used to introduce an acyl group onto an aromatic ring. libretexts.orglibretexts.org For the synthesis of this compound, the reaction involves the electrophilic substitution of hexylbenzene (B86705) with an acylating agent. ucalgary.ca The most common acylating agents for this transformation are acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O).

The reaction is catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most conventional choice. ucalgary.ca The Lewis acid activates the acylating agent by coordinating to the halogen or oxygen atom, which facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺). ucalgary.ca

Mechanism of Friedel-Crafts Acylation:

Formation of the Electrophile: The Lewis acid catalyst reacts with the acyl halide or anhydride to form a resonance-stabilized acylium ion. This species is a potent electrophile. ucalgary.ca

Electrophilic Attack: The π-electron system of the hexylbenzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. khanacademy.org

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. khanacademy.org

The hexyl group is an ortho-, para-directing activator. Due to steric hindrance from the bulky hexyl group, the acylation occurs predominantly at the para-position, leading to this compound as the major product.

Optimizing the reaction conditions is crucial for maximizing the yield of the desired para-isomer and minimizing side reactions. Key parameters include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

| Parameter | Condition | Rationale/Effect on Yield |

| Catalyst | Typically AlCl₃. Other Lewis acids like FeCl₃ or solid acid catalysts can be used. nih.gov | AlCl₃ is highly effective but can require more than stoichiometric amounts. Alternative catalysts may offer milder conditions and easier work-up. nih.govnih.gov |

| Acylating Agent | Acetyl chloride or acetic anhydride. libretexts.org | Acetyl chloride is generally more reactive. Acetic anhydride can be used, sometimes with a co-catalyst, and produces acetic acid as a byproduct instead of HCl. libretexts.org |

| Solvent | Often a non-polar solvent like carbon disulfide (CS₂) or a chlorinated hydrocarbon (e.g., dichloromethane). Sometimes the aromatic substrate is used in excess. | The solvent must be inert to the strong Lewis acid and reaction conditions. The choice of solvent can influence catalyst activity and product selectivity. |

| Temperature | Varies, but often conducted at low to moderate temperatures (e.g., 0-60°C). libretexts.org | Higher temperatures can lead to side reactions, including dealkylation or rearrangement of the hexyl group and potential formation of undesired isomers. libretexts.org |

| Stoichiometry | A slight excess of the acylating agent is common. The catalyst is often used in stoichiometric amounts or greater because it complexes with the product ketone. ucalgary.ca | Precise control of reactant ratios is needed to prevent polyacylation, although the deactivating nature of the acyl group generally prevents a second acylation. libretexts.org |

Recent studies have explored using more environmentally benign and reusable catalysts, such as phosphomolybdic acid encapsulated in metal-organic frameworks (MOFs), to facilitate Friedel-Crafts acylations under milder conditions. nih.gov Optimization via response surface methodology has shown that parameters like catalyst loading and reaction time significantly impact product yield. nih.govresearchgate.net

Catalytic Synthesis Protocols for this compound and Related Compounds

Modern synthetic chemistry has introduced powerful catalytic methods that provide alternative routes to aryl ketones and their precursors, often with high selectivity and functional group tolerance under mild conditions.

A cutting-edge approach for the synthesis of aryl ketones involves the combination of photoredox catalysis and nickel catalysis. nih.gov This dual catalytic system enables the coupling of various organic fragments under mild, visible-light irradiation. For synthesizing analogues of this compound, this method could involve the decarboxylative coupling of an α-oxo acid with an aryl halide. nih.gov

The general mechanism proceeds as follows:

A photoredox catalyst (e.g., an iridium or ruthenium complex) absorbs visible light and becomes a potent oxidant in its excited state.

The excited photocatalyst oxidizes an α-oxo acid, leading to its decarboxylation and the formation of an acyl radical.

Simultaneously, a nickel(0) catalyst undergoes oxidative addition with an aryl halide (e.g., 4-hexylbromobenzene).

The generated acyl radical is trapped by the Ni(II) complex, which, after reductive elimination, yields the aryl ketone product and regenerates the Ni(0) catalyst.

This method avoids the use of harsh Lewis acids and provides a route to complex ketone structures from readily available starting materials. nih.govnih.gov It has been successfully applied to the synthesis of a wide range of alkyl-aryl and diaryl ketones. nih.gov

An indirect but highly selective catalytic route to this compound involves the synthesis of its corresponding alcohol precursor, 1-(4-hexylphenyl)ethanol, followed by oxidation. A key step in this sequence can be the manganese-catalyzed semihydrogenation of an alkyne. acs.org

This process would involve two main stages:

Manganese-Catalyzed Alkyne Semihydrogenation: An appropriately substituted alkyne, such as 1-phenyl-1-octyne, undergoes semihydrogenation using a manganese-based catalyst. These catalysts, often based on earth-abundant manganese, are attractive for their low cost and toxicity. researchgate.net The reaction can use hydrogen gas directly or generate it in situ from sources like potassium borohydride (B1222165) (KBH₄) and methanol. acs.orgchemrxiv.org This method is noted for its high E-selectivity, yielding the trans-alkene. researchgate.netchemrxiv.org Subsequent hydroboration-oxidation of the resulting (E)-1-hexyl-2-phenylethene would yield the desired alcohol precursor.

Oxidation of the Alcohol: The secondary alcohol, 1-(4-hexylphenyl)ethanol, is then oxidized to the target ketone, this compound, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), a Swern oxidation, or other modern, milder oxidation protocols.

This catalytic approach offers excellent control over stereochemistry and tolerates a wide variety of functional groups, making it a versatile tool for synthesizing precursors to functionally diverse aryl ketones. acs.orgacs.org

| Catalyst System | Substrate | Product | Key Features |

| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | Aryl-alkyl alkynes | E-Alkenes | High E-selectivity; H₂ generated in situ from KBH₄/MeOH; tolerates various functional groups. acs.orgresearchgate.netchemrxiv.org |

| Mn(I)-pincer complexes | Internal/Terminal alkynes | Z-Alkenes | High Z-selectivity; uses direct H₂ pressure; avoids over-reduction. nih.gov |

Synthesis of Functionally Modified this compound Derivatives

The synthesis of functionally modified derivatives of this compound can be achieved either by starting with a pre-functionalized aromatic ring or by modifying the ketone product. A notable method for creating derivatives is through tandem reactions.

For example, a tandem Friedel-Crafts acylation/alkylation reaction can be used to synthesize 1,1-bis(4-alkylthiophenyl)-1-alkenes from alkyl phenyl sulfides and acyl chlorides in the presence of aluminum chloride. researchgate.net In this type of reaction, the initial Friedel-Crafts acylation of an alkyl phenyl sulfide (B99878) produces a p-alkylthiophenyl ketone. This ketone intermediate then reacts with a second molecule of the alkyl phenyl sulfide in a subsequent Friedel-Crafts alkylation step. This one-pot procedure provides an efficient route to derivatives containing sulfur functionalities, which are valuable in materials science and medicinal chemistry. researchgate.net

This strategy highlights how classical reactions can be adapted in a tandem fashion to build molecular complexity and access a range of functionally modified analogues from simple starting materials.

Preparation of Alpha-Halogenated Ethanone (B97240) Analogues

The introduction of a halogen atom at the alpha-position of this compound creates valuable intermediates for the synthesis of more complex molecules, including various heterocyclic compounds. The most common methods involve the direct bromination or chlorination of the parent ketone.

A prevalent method for synthesizing α-bromoketones is the reaction of the aromatic ketone with an electrophilic bromine source under conditions that facilitate the formation of the enol or enolate, which then acts as the nucleophile. nih.gov For instance, 1-arylethanones can be rapidly brominated using a combination of hydrogen peroxide and hydrobromic acid in dioxane. organic-chemistry.org This system can lead to the substitution of hydrogen atoms on the methyl group with bromine. organic-chemistry.org

Alternative and often milder conditions have been developed to improve yields and substrate tolerance. One such method employs N-alkenoxypyridinium salts as substrates with quaternary ammonium (B1175870) salts providing the halogen source, which allows for the reaction to proceed under mild conditions with excellent functional group tolerance. organic-chemistry.org Another approach involves the use of molybdenum(IV) dichloride dioxide (MoO₂Cl₂) in the presence of N-bromosuccinimide (NBS) for the one-pot conversion of β-hydroxycarbonyl compounds to α-brominated 1,3-dicarbonyl compounds, a reaction that notably avoids the bromination of benzylic positions. organic-chemistry.org

Direct bromination using molecular bromine (Br₂) is also a straightforward route, often requiring acidic or basic conditions to generate the reactive enol intermediate. nih.gov However, research has shown that the reaction can proceed without a catalyst or promoter, which can improve yields by avoiding acid-sensitive side reactions. nih.gov A synthesis for a related compound, 2-bromo-1-(4-benzyloxyphenyl)ethanone, involves dissolving the parent ketone in a mixture of 1,4-dioxane (B91453) and tetrahydrofuran, followed by the addition of bromine and a catalytic amount of anhydrous aluminum chloride under cold conditions. prepchem.com

The table below summarizes various methods for the synthesis of α-halogenated aromatic ketones, which are applicable to the preparation of analogues of this compound.

| Reagent/Catalyst System | Substrate Type | Product | Key Features |

| H₂O₂-HBr aq in dioxane | 1-Arylethanones | α,α-Dibromo ketones | Rapid reaction; may also brominate activated aromatic rings. organic-chemistry.org |

| N-Alkenoxypyridinium salts / Quaternary ammonium halides | N-Alkenoxypyridinium salts | α-Halogenated ketones | Mild conditions, broad substrate scope, excellent functional group tolerance. organic-chemistry.org |

| MoO₂Cl₂ / N-Bromosuccinimide | β-Hydroxycarbonyl compounds | α-Brominated 1,3-dicarbonyls | Good yields, mild conditions, no benzylic bromination. organic-chemistry.org |

| Bromine (Br₂) | Enolizable aromatic ketones | α-Bromoketones | Can be performed without a catalyst to improve yield for acid-sensitive substrates. nih.gov |

| Bromine / Anhydrous aluminum chloride | 4-Benzyloxyacetophenone | 2-Bromo-1-(4-benzyloxyphenyl)ethanone | Catalytic approach in a mixed solvent system. prepchem.com |

| Visible light / Photoreaction catalyst (e.g., Ru(bpy)₃Cl₂) | Aromatic oxiranes | α-Bromoaromatic ketones | Green chemical process using light as an energy source. google.com |

Synthesis of Beta-Amino Ketone Precursors

Beta-amino ketones, also known as Mannich bases, are significant precursors in organic synthesis, providing a pathway to numerous pharmaceuticals and natural products. jlu.edu.cnnih.gov The primary method for their preparation is the Mannich reaction, a three-component condensation involving a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org

For an aromatic ketone like this compound, the reaction involves the aminoalkylation at the α-carbon. The mechanism begins with the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.orgnrochemistry.com The ketone then tautomerizes to its enol form, which subsequently attacks the iminium ion to yield the β-amino ketone. wikipedia.org

Various catalysts and conditions have been developed to optimize the Mannich reaction. Acid catalysis is common, and studies have explored the use of different acids and solvents. thieme-connect.com For example, using acetic acid as both a solvent and catalyst in the reaction of aromatic ketones, formaldehyde, and a secondary amine has been investigated. jlu.edu.cn However, this can sometimes lead to unexpected products depending on the structure of the ketone. jlu.edu.cn

Modern approaches have focused on more efficient and environmentally friendly catalysts. Bismuth nitrate (B79036) (Bi(NO₃)₃) has been shown to be an effective and recyclable catalyst for the one-pot, three-component Mannich reaction of aromatic ketones, aromatic aldehydes, and aromatic amines at room temperature, offering high yields and mild conditions. researchgate.net Other catalytic systems, such as those using silver acetate (B1210297) with an amino acid-derived phosphine, have been developed for enantioselective Mannich reactions, producing chiral β-amino ketones. organic-chemistry.org

The following table outlines different catalytic systems for the synthesis of β-amino ketones from aromatic ketones.

| Catalyst | Reactants | Product | Key Features |

| Acetic Acid | Aromatic ketone, Formaldehyde, Secondary amine | β-Amino ketone (or other products) | Acetic acid acts as both solvent and catalyst. jlu.edu.cn |

| Bismuth Nitrate (Bi(NO₃)₃) | Aromatic ketone, Aromatic aldehyde, Aromatic amine | β-Amino carbonyl compound | Recyclable catalyst, mild conditions, high yields, environmentally friendly. researchgate.net |

| Acid Catalysis (General) | Acetophenone (B1666503), Benzaldehyde derivative, Aromatic amine | 1,3-Diaryl-3-(arylamino)propanone | High yields for specific three-component reactions. thieme-connect.com |

| Silver Acetate / Amino acid-derived phosphine | Trimethylsilyl enol ether of ketone, Imine | Chiral β-Amino ketone | Catalytic and enantioselective method. organic-chemistry.org |

| Iodine / Acetyl Chloride | Aromatic ketone, Aromatic aldehyde, Acetonitrile | β-Acetamido ketone | Three-component coupling at room temperature. organic-chemistry.org |

Green Chemistry Principles in the Synthesis of Related Aromatic Ketones

The synthesis of aromatic ketones, including this compound, traditionally relies on the Friedel-Crafts acylation. ontosight.aiontosight.ai This reaction typically uses a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates significant amounts of corrosive and hazardous waste. rsc.orgbegellhouse.com In line with the principles of green chemistry, substantial research has been directed towards developing more sustainable and environmentally benign synthetic routes. numberanalytics.com

One significant advancement is the use of solid acid catalysts that can be easily recovered and reused, minimizing waste. Sulfated zirconia has emerged as a highly effective and selective solid catalyst for the acylation of aromatic compounds. rsc.org It can replace traditional catalysts like AlCl₃ and toxic solvents like nitrobenzene, aligning with green chemistry goals. rsc.org

Another innovative, metal- and halogen-free methodology utilizes methanesulfonic anhydride (MSAA) to promote Friedel-Crafts acylations. organic-chemistry.orgacs.org This approach allows for the preparation of aryl ketones in good yields with minimal waste, as the byproducts are not metallic or halogenated. The reaction often requires no additional solvent, further reducing the environmental impact. organic-chemistry.orgacs.org

Furthermore, visible-light-induced aerobic C-H oxidation offers a green alternative for producing aromatic ketones. chemistryviews.org This method uses air as the oxidant and water as the solvent, catalyzed by a photosensitizer like cerium chloride (CeCl₃) under blue light. This process is economical, operates under mild conditions, and avoids the use of harsh or toxic reagents. chemistryviews.org

These green methodologies represent significant progress in the sustainable synthesis of aromatic ketones, offering pathways that are safer, more efficient, and have a lower environmental footprint.

| Green Chemistry Approach | Catalyst/Reagent | Key Principles Addressed | Advantages |

| Solid Acid Catalysis | Sulfated Zirconia | Use of a recyclable, solid catalyst to replace hazardous Lewis acids. rsc.org | High selectivity, catalyst reusability, avoidance of toxic solvents like nitrobenzene. rsc.org |

| Metal- and Halogen-Free Acylation | Methanesulfonic anhydride (MSAA) | Elimination of metallic and halogenated waste. organic-chemistry.orgacs.org | Good yields, minimal and benign waste streams, often solvent-free. organic-chemistry.orgacs.org |

| Visible-Light-Induced Aerobic Oxidation | CeCl₃ (photosensitizer) | Use of air as a green oxidant and water as a benign solvent. chemistryviews.org | Atom-economical, mild reaction conditions (room temperature), environmentally friendly. chemistryviews.org |

Mechanistic Investigations of Chemical Transformations Involving 1 4 Hexylphenyl Ethanone

Reaction Pathway Elucidation in Synthetic Processes

Understanding the step-by-step sequence of a reaction is fundamental to chemical synthesis. For 1-(4-hexylphenyl)ethanone, this involves examining the primary methods of its formation and subsequent conversions.

The most common method for synthesizing this compound is the Friedel-Crafts acylation of hexylbenzene (B86705). This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. nih.gov The mechanism proceeds through several key steps, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). mt.commt.com

The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the acylating agent (commonly acetyl chloride or acetic anhydride) by coordinating to a halogen or oxygen atom, which facilitates the generation of the acylium ion. mt.commdpi.com This ion is resonance-stabilized, which prevents rearrangements that are often observed in Friedel-Crafts alkylations. mt.com The electrophilic acylium ion then attacks the electron-rich π system of the hexylbenzene ring. mt.com The hexyl group is an ortho-, para-director, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily lost. mt.com Finally, a base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst. mt.com

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Formation of Acylium Ion | Acetyl Chloride, Aluminum Chloride (AlCl₃), Acylium Ion [CH₃CO]⁺ |

| 2 | Electrophilic Attack | Hexylbenzene, Acylium Ion, Arenium Ion (Sigma Complex) |

| 3 | Deprotonation and Catalyst Regeneration | Arenium Ion, AlCl₄⁻, this compound, HCl, AlCl₃ |

Beyond its synthesis, this compound can undergo various transformations, including reductions and cross-coupling reactions. The ketone functional group can be reduced to an alcohol or fully to an alkyl group. Catalytic hydrogenation is a common method for such reductions. wikipedia.org For instance, the reduction of α,β-unsaturated ketones can be achieved with high selectivity using catalysts like palladium on carbon (Pd/C) or using systems like nickel(II) chloride and lithium metal. organic-chemistry.org

Furthermore, derivatives of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.com

Suzuki Coupling: In a typical Suzuki reaction, an organoboron compound couples with an aryl halide in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. masterorganicchemistry.com

Heck-Mizoroki Reaction: This reaction couples an aryl halide with an alkene. rsc.org The mechanism generally proceeds via:

Oxidative Addition: Similar to the Suzuki coupling, Pd(0) adds to the aryl halide.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final coupled product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The catalyst is regenerated, often with the help of a base to remove the eliminated hydrogen halide. masterorganicchemistry.com Mechanistic studies have shown that for some substrates, the oxidative addition step is not the rate-determining step. nih.gov

Role of Intermediates in Reaction Progression

Reaction intermediates are transient species that are formed in one step and consumed in a subsequent step. Their identification and study are crucial for a complete understanding of the reaction mechanism.

In the Friedel-Crafts acylation to produce this compound, two principal transient species are the acylium ion ([CH₃CO]⁺) and the arenium ion (sigma complex) . mt.commdpi.com The acylium ion is the key electrophile, while the arenium ion is the intermediate formed upon attack on the benzene (B151609) ring. mt.com The stability of this arenium ion, influenced by the electron-donating hexyl group, directs the substitution to the ortho and para positions.

In more complex transformations, such as biosynthetic pathways or multi-step organic syntheses, intermediates can be more elusive. Modern analytical techniques like mass spectrometry are vital for their identification. nih.gov For example, in the study of the biosynthesis of saxitoxin, researchers used LC-MS analysis and the synthesis of proposed standards to identify key intermediates, which helped elucidate the mechanism of tricyclic skeleton formation. nih.gov

This compound can serve as a precursor to α,β-unsaturated ketone intermediates. These are typically formed through reactions like the aldol (B89426) condensation, where the ketone's enolate reacts with an aldehyde or another ketone, followed by a dehydration step. wikipedia.org The resulting α,β-unsaturated ketone, also known as an enone, possesses a conjugated system that influences its reactivity. ebi.ac.uk

The key feature of an enone is the presence of two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). libretexts.orglibretexts.org This dual reactivity allows for two main modes of nucleophilic attack:

1,2-Addition (Direct Addition): Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. libretexts.orgyoutube.com This reaction is typically fast and irreversible, leading to the formation of an allylic alcohol after protonation. libretexts.orgyoutube.com

1,4-Addition (Conjugate Addition): Softer nucleophiles, like Gilman (organocuprate) reagents, amines, or thiols, preferentially attack the β-carbon. libretexts.orglibretexts.org This reaction is often reversible and thermodynamically controlled, leading to a product where the stable carbonyl group is retained. libretexts.org The initial product of conjugate addition is an enolate, which is then protonated at the α-carbon (often through tautomerization) to yield the final saturated ketone. libretexts.orglibretexts.org

| Addition Type | Site of Attack | Typical Nucleophiles | Initial Product | Final Product (after workup) |

|---|---|---|---|---|

| 1,2-Addition | Carbonyl Carbon | Grignard Reagents (RMgX), Organolithiums (RLi) | Alkoxide | Allylic Alcohol |

| 1,4-Addition | β-Carbon | Gilman Reagents (R₂CuLi), Amines, Thiols | Enolate | Saturated Ketone |

Theoretical and Computational Mechanistic Studies

Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and thus determine activation barriers. researchgate.net

For reactions like the Friedel-Crafts acylation, computational studies can validate the proposed mechanism involving the acylium and arenium ions, providing insight into the regioselectivity (ortho vs. para substitution) by comparing the energies of the different possible arenium ion intermediates. mdpi.com Similarly, for coupling reactions, theoretical models can help understand ligand effects, the energetics of the catalytic cycle, and the factors controlling selectivity. iaea.org

Metadynamic simulations, a specific type of computational method, can be used to explore the free energy surface of a reaction and identify the most likely reaction pathways, even for complex systems with multiple possible intermediates and transition states. researchgate.net Such studies can elucidate the role of solvent molecules, catalyst conformations, and weak interactions in directing the course of a reaction involving aromatic ketones like this compound.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

No published studies were found that apply Density Functional Theory (DFT) calculations to investigate the reaction mechanisms of this compound. Such studies would typically involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction, providing insights into the reaction kinetics and thermodynamics.

Molecular Dynamics and Reaction Pathway Simulations

There is no available research detailing the use of molecular dynamics (MD) or other reaction pathway simulation methods to study the chemical transformations of this compound. These simulations would offer a dynamic view of the reaction process, illustrating the atomic and molecular motions that lead from reactants to products.

Design and Synthesis of 1 4 Hexylphenyl Ethanone Derivatives and Analogues

Strategic Structural Modifications and Their Synthetic Routes

The structural framework of 1-(4-hexylphenyl)ethanone offers multiple sites for modification, enabling the synthesis of a diverse library of compounds. Key strategies involve altering the length and branching of the hexyl group, as well as introducing various substituents to the ethanone (B97240) side chain.

Alkyl Chain Modifications on the Phenyl Ring

Variations in the alkyl chain attached to the phenyl ring can significantly influence the lipophilicity and steric profile of the molecule. A common synthetic route to achieve these modifications is the Friedel-Crafts acylation. mt.comwikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction typically involves the reaction of an appropriately substituted benzene (B151609) derivative with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comwikipedia.orgorganic-chemistry.orgsigmaaldrich.com

For instance, to synthesize analogues of this compound with varying alkyl chain lengths, one could start with different alkylbenzenes (e.g., butylbenzene, octylbenzene) and react them with acetyl chloride. This approach allows for a systematic investigation of how chain length affects the properties of the resulting acetophenone (B1666503) derivative.

Table 1: Synthesis of 1-(4-Alkylphenyl)ethanone Analogues via Friedel-Crafts Acylation

| Starting Alkylbenzene | Product |

| Toluene | 1-(p-tolyl)ethanone |

| Ethylbenzene | 1-(4-ethylphenyl)ethanone |

| Butylbenzene | 1-(4-butylphenyl)ethanone |

| Hexylbenzene (B86705) | This compound |

| Octylbenzene | 1-(4-octylphenyl)ethanone |

The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich phenyl ring of the alkylbenzene. sigmaaldrich.com The para-position is generally favored due to the ortho,para-directing nature of the alkyl group and steric hindrance at the ortho position.

Substitutions on the Ethanone Moiety

The ethanone moiety is a versatile functional group that can undergo a variety of chemical transformations, providing a rich platform for derivatization. ichem.md A prominent synthetic strategy involves the Claisen-Schmidt condensation, where this compound reacts with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form a chalcone (B49325), an α,β-unsaturated ketone. nih.govresearchgate.nethealthcare-bulletin.co.uknih.govchemrevlett.com

These chalcone intermediates are valuable precursors for the synthesis of various heterocyclic compounds. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) or pyrazoline derivatives. eurekaselect.comresearchgate.netresearchgate.netscispace.com This cyclization reaction provides a pathway to novel compounds with potentially interesting biological activities.

Table 2: Synthesis of Heterocyclic Derivatives from this compound

| Reagent | Intermediate | Final Product |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Chalcone | - |

| Hydrazine Hydrate | - | Pyrazole/Pyrazoline |

The reactivity of the α,β-unsaturated carbonyl system in chalcones also allows for Michael addition reactions, further expanding the scope of accessible derivatives. researchgate.net

Targeted Derivative Synthesis for Specific Research Applications

The synthesis of this compound derivatives is often driven by the desire to obtain compounds with specific functionalities for targeted applications in fields such as medicinal chemistry and materials science.

Derivatives for Biological Activity Profiling

The structural motif of this compound is present in various biologically active molecules. By systematically modifying its structure, researchers can explore structure-activity relationships and develop new therapeutic agents.

Chalcone derivatives synthesized from acetophenones have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net For instance, the introduction of different substituents on the aromatic aldehyde used in the Claisen-Schmidt condensation can lead to chalcones with varying electronic and steric properties, which in turn can influence their interaction with biological targets. These chalcones can then be converted to pyrazole derivatives, which are also known to possess significant pharmacological activities. eurekaselect.comresearchgate.netresearchgate.netscispace.com

A notable example is the investigation of a 1-(4-cyclohexylphenyl)ethanone (B103423) derivative, an analogue of this compound, which has shown potential as an inhibitor of the Polo-like kinase 1 (PLK1) enzyme, a target in cancer therapy. researchgate.net This highlights the potential of this class of compounds in the development of new anticancer agents.

Table 3: Examples of Biologically Active Derivatives

| Derivative Class | Potential Biological Activity |

| Chalcones | Antimicrobial, Anticancer researchgate.net |

| Pyrazoles | Anti-inflammatory, Anticancer researchgate.netscispace.com |

| 1-(4-cyclohexylphenyl)ethanone derivative | Anticancer (PLK1 inhibitor) researchgate.net |

Analogues for Advanced Materials Development

The rod-like molecular shape of this compound and its analogues makes them interesting candidates for the development of advanced materials, particularly liquid crystals. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The molecular structure, including the length of the alkyl chain and the nature of the aromatic core, plays a crucial role in determining the liquid crystalline properties.

By synthesizing a homologous series of 1-(4-alkoxyphenyl)ethanones with varying alkyl chain lengths, it is possible to fine-tune the mesomorphic properties, such as the temperature range of the liquid crystal phase. mdpi.comfrontiersin.org The introduction of polar groups or heterocyclic rings can also influence the dielectric anisotropy, a key parameter for display applications. nih.gov For example, the incorporation of a pyridyl moiety can lead to liquid crystalline materials with specific electro-optical properties. mdpi.com

Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing synthetic routes and predicting their behavior in various chemical and biological systems. The Hammett equation is a valuable tool for quantifying these relationships, particularly for reactions involving the aromatic ring or the side chain. iitd.ac.inresearchgate.netpharmacy180.comacs.orgwalisongo.ac.id

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent on the phenyl ring, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. pharmacy180.comwalisongo.ac.id

For reactions involving the ethanone moiety of this compound derivatives, substituents on the phenyl ring can influence the reactivity of the carbonyl group and the adjacent α-protons. Electron-withdrawing groups on the phenyl ring will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its reactivity. These electronic effects can be quantitatively assessed using Hammett plots, which can provide insights into reaction mechanisms. iitd.ac.inresearchgate.netacs.org

For example, in the Claisen-Schmidt condensation, the rate of the initial deprotonation of the α-carbon of the acetophenone derivative will be influenced by the electronic nature of the substituent on the phenyl ring. Similarly, the reactivity of the resulting chalcone in subsequent reactions will also be affected by the substituents on both aromatic rings.

Advanced Characterization Methodologies in 1 4 Hexylphenyl Ethanone Research

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for the detailed structural analysis of 1-(4-Hexylphenyl)ethanone, offering insights into its constituent atoms and their bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. For a related compound, ((4-hexylphenyl)(10H-phenoxazin-10-yl)methanone), the aliphatic signals for the hexyl group appear between 0.8 ppm and 2.65 ppm, while the aromatic signals are observed from 6.9 ppm to 7.35 ppm. researchgate.net Specifically, the methylene (B1212753) protons of the side chain in a similar structure, (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone, show a peak at 2.61 ppm. researchgate.net These ranges are indicative of the types of protons present and their relative positions within the molecule.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Compounds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aliphatic (Hexyl Chain) | 0.8 - 2.7 |

| ¹H | Aromatic (Phenyl Ring) | 6.9 - 7.9 |

| ¹³C | Carbonyl (C=O) | >190 |

| ¹³C | Aromatic (Phenyl Ring) | 120 - 150 |

| ¹³C | Aliphatic (Hexyl Chain) | 10 - 40 |

Note: This table presents generalized data based on typical values for similar functional groups and may not represent the exact values for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com In this compound, the most characteristic absorption would be from the carbonyl (C=O) group of the ketone, which typically appears as a strong, sharp peak around 1715 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic hexyl chain are expected in the 2850-3000 cm⁻¹ region. libretexts.org The presence of C-C single bond stretches and C-H bending vibrations contributes to the more complex "fingerprint region" of the spectrum, which is unique to the molecule. libretexts.org

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1685 | Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |

Note: The exact positions of these bands can be influenced by the molecular environment.

Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric techniques are essential for verifying the purity of this compound and confirming its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in the gas phase and then detects them using mass spectrometry. etamu.edu In the context of this compound, GC would separate it from any impurities, and the retention time would be a characteristic property under specific chromatographic conditions. uoguelph.ca Following separation, the mass spectrometer would ionize the molecule, and the resulting mass spectrum, showing the molecular ion peak and a unique fragmentation pattern, would serve as a "molecular fingerprint" to confirm its identity. etamu.edu This method is highly effective for assessing the purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

For less volatile compounds or for analyses requiring different separation selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. nih.gov Similar to GC-MS, LC separates the components of a mixture, which are then analyzed by the mass spectrometer. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and any detected impurities with a high degree of confidence. quality-assistance.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique crucial for determining the molecular weight of organic compounds with high precision. jeol.comrcpath.org In the analysis of this compound, a suitable matrix, which is an organic compound that absorbs the laser energy, is mixed with the analyte. youtube.com This mixture is irradiated by a laser, causing the matrix to ablate from the target and carry the analyte molecules into the gas phase as singly charged ions. youtube.comnih.govautobio.com.cn The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for accurate molecular weight determination. nih.gov

For this compound (C14H20O), the expected molecular weight is approximately 204.31 g/mol . epa.gov In a typical MALDI-TOF MS analysis, a peak corresponding to the molecular ion [M]+ or a protonated/cationized adduct like [M+H]+ or [M+Na]+ would be observed. The selection of the matrix is critical and depends on the analyte's properties. youtube.comnih.gov Common matrices for small organic molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). nih.gov

Table 1: Representative MALDI-TOF MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z |

|---|---|---|

| [M]+ | 204.15 | Hypothetical |

| [M+H]+ | 205.16 | Hypothetical |

Thermal Analysis Techniques for Phase Behavior and Stability

Thermal analysis techniques are indispensable for characterizing the phase transitions and thermal stability of materials. ardena.com

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal behavior of materials, such as melting and crystallization points. torontech.com The method involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature. torontech.comku.dk This analysis provides information on phase transitions, which are observed as endothermic or exothermic peaks in the DSC thermogram. ipme.rucskscientificpress.com

For this compound, which can be a precursor to liquid crystalline compounds, DSC is used to determine its melting point and any other phase transitions. ipme.runih.gov For instance, a DSC scan would reveal an endothermic peak corresponding to the melting of the solid compound into an isotropic liquid. The temperature at the peak of this transition is the melting point, and the area under the peak corresponds to the enthalpy of fusion. researchgate.net In studies of related liquid crystal materials, DSC is routinely used to identify various mesophases, such as nematic and smectic phases, by their characteristic transition temperatures and enthalpies. ipme.runih.govresearchgate.net

Table 2: Illustrative DSC Data for a Phenyl-based Compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | Hypothetical | Hypothetical | Hypothetical |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ardena.com This technique is essential for determining the thermal stability and decomposition profile of a compound. ardena.comrsc.org The TGA curve plots the percentage of weight loss against temperature. A significant weight loss indicates the decomposition of the substance.

For this compound, a TGA measurement would show a stable baseline at lower temperatures, indicating no weight loss. As the temperature increases to its decomposition point, a sharp drop in the TGA curve would be observed. The temperature at which this significant weight loss begins is taken as the decomposition temperature (Td), which is a key indicator of the compound's thermal stability. researchgate.netacs.org For many organic compounds, the analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidation. rsc.org

Table 3: Representative TGA Data for an Organic Compound

| Parameter | Value (°C) |

|---|---|

| Onset of Decomposition (Td) | Hypothetical |

Note: Specific TGA data for this compound was not found. This table illustrates how thermal stability data from TGA is typically reported.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. velp.commpg.de This is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound. semanticscholar.org The analysis is often performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, etc.) are measured. velp.com

For this compound, with the molecular formula C14H20O, the theoretical elemental composition can be calculated. epa.gov Experimental results from elemental analysis are then compared to these theoretical values to confirm the purity and identity of the compound. semanticscholar.orgresearchgate.net

Table 4: Elemental Analysis Data for this compound (C14H20O)

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 82.30 | Hypothetical |

| Hydrogen (H) | 9.87 | Hypothetical |

Applications of 1 4 Hexylphenyl Ethanone and Its Derivatives in Materials Science

Role in Liquid Crystalline Materials Design and Performance

The design of liquid crystal (LC) materials is a nuanced area of materials science with applications ranging from displays to electro-optical translators. The molecular architecture of 1-(4-hexylphenyl)ethanone serves as a foundational element in the synthesis of novel liquid crystalline compounds.

While direct studies on the incorporation of this compound into nematic liquid crystal systems are not extensively detailed in the provided results, the analogous structure of 1-(trans-4-hexylcyclohexyl)-4-isothiocyanatobenzene, which exhibits a nematic liquid crystal phase, highlights the importance of the hexyl group in promoting mesomorphism. sigmaaldrich.com The flexible hexyl chain contributes to the anisotropic nature of the molecule, a prerequisite for the formation of liquid crystal phases. The synthesis of liquid crystals often involves molecules with rigid cores and flexible tails, a motif present in this compound. colorado.edu The general principles of liquid crystal design suggest that the combination of a rigid phenyl ring and a flexible alkyl chain, as found in this compound, is a key structural feature for achieving nematic phases.

Chiral additives are crucial in modifying the electro-optical properties of liquid crystal displays. Research into polymer dispersed liquid crystals (PDLCs) has shown that the concentration of chiral additives can significantly impact the electro-optical performance, including threshold voltage, saturation voltage, and response times. researchgate.net Although the direct use of this compound as a chiral additive is not specified, its derivatives, if made chiral, could potentially influence the helical twisting power and electro-optical response of liquid crystal mixtures. The synthesis of chiral versions of liquid crystal candidates is a known strategy to achieve specific properties, such as high enantiomer resolution in chromatographic applications. colorado.edu

The chemical reactivity of the ketone group in this compound allows for the synthesis of various derivatives, including imines (Schiff bases) and their metal complexes. These derivatives have been a subject of interest in the study of liquid crystals. For instance, new mesomorphic pyridyl series based on Schiff base/ester mesogenic cores have been synthesized and their liquid crystalline properties investigated. mdpi.com These studies reveal that the molecular structure, including the presence of imine linkages and the length of flexible alkoxy chains, significantly influences the thermal mesomorphic stability and the type of liquid crystal phases formed. mdpi.com Furthermore, the synthesis and characterization of imino ethanone (B97240) metal complexes have demonstrated their high thermal stability, a critical property for materials used in electronic devices. uobaghdad.edu.iq The investigation of such derivatives provides insight into how modifications to the this compound core can lead to materials with tailored mesomorphic and thermal properties.

| Derivative Type | Key Findings | Significance in Liquid Crystal Research |

| Imines (Schiff Bases) | Exhibit enantiotropic mesomorphic transitions with good thermal stability. mdpi.com | Allows for the creation of new liquid crystal materials with predictable phase behavior. |

| Metal Complexes | Show high thermal stability. uobaghdad.edu.iq | Important for the development of robust materials for electronic and optical applications. |

Ketones are important intermediates in the synthesis of a wide variety of liquid crystalline materials. The ketone functional group in this compound is a versatile handle for a range of chemical transformations, allowing for the construction of more complex liquid crystal molecules. The synthesis of organic liquid crystals often involves multi-step processes where ketone-containing molecules are key precursors. nih.gov For example, the synthesis of liquid crystals containing selectively fluorinated cyclopropanes has been achieved through reactions involving olefin precursors, which can be synthesized from ketone-containing starting materials. nih.gov The ability to functionalize the ketone group allows for the introduction of various structural motifs that can influence the dielectric anisotropy and other physical properties of the final liquid crystal material. nih.gov

Biologically Oriented Research and Mechanistic Pharmacology of 1 4 Hexylphenyl Ethanone Analogues

Molecular Target Interactions and Mechanistic Insights

The unique structural features of 1-(4-hexylphenyl)ethanone analogues have positioned them as valuable tools in understanding and influencing complex biological systems at the molecular level.

Nuclear Hormone Receptor Modulation: Thyroid Hormone Receptor (TR) Interaction

Analogues of this compound have been identified as modulators of the thyroid hormone receptor (TR), a member of the nuclear receptor superfamily that regulates development, metabolism, and growth. These compounds interfere with the normal function of TR, which involves ligand-dependent interaction with coactivator and corepressor proteins to control gene transcription.

Research has demonstrated that specific analogues, such as β-aminoketones derived from this compound, can effectively block the interaction between the thyroid receptor and its essential coactivators. nih.gov The binding of the natural ligand, triiodothyronine (T3), to the TR's ligand-binding domain (LBD) typically induces a conformational change. This change facilitates the dissociation of corepressors and the recruitment of coactivator proteins, such as those from the p160/steroid receptor coactivator (SRC) family, which contain conserved LXXLL motifs. nih.govnih.gov These motifs are crucial for binding to a hydrophobic surface on the TR, leading to the activation of gene transcription. nih.gov

The β-aminophenylketone analogues of this compound have been shown to inhibit this critical protein-protein interaction. nih.gov Studies have revealed that these compounds can display selectivity for different TR isoforms, with a general preference for TRβ over TRα. nih.gov The potency of this inhibition is closely linked to the specific chemical structure of the analogue. nih.gov

| Compound Analogue Class | Target Interaction | Observed Selectivity |

| β-aminophenylketones | Inhibition of TR-Coactivator Binding | ~2-fold selectivity for TRβ |

This table summarizes the interaction of β-aminophenylketone analogues with the thyroid hormone receptor.

The inhibitory action of certain this compound analogues on the TR-coactivator interaction is attributed to the formation of a covalent bond with the receptor. nih.gov The lead compound in this class, 3-(dimethylamino)-1-(4-hexylphenyl)propan-1-one, is a type of Mannich base. nih.gov These β-aminoketones are believed to function as pro-electrophiles. In a biological environment, they can undergo an in-situ elimination reaction to form a reactive α,β-unsaturated ketone (enone). nih.govhoustonmethodist.org

This highly reactive enone intermediate is then susceptible to nucleophilic attack by specific amino acid residues within the TR's ligand-binding domain. This process, known as a Michael addition, results in the formation of a stable, covalent adduct. nih.gov This irreversible binding to the receptor effectively prevents the conformational changes necessary for coactivator recruitment, thereby blocking the transcriptional activation of target genes. nih.gov This covalent mechanism of action distinguishes these inhibitors and provides a basis for their potent and sustained effects on TR signaling.

Enzyme Inhibition Studies of Alpha-Fluoro Ketones

Alpha-fluoro ketones are a well-established class of enzyme inhibitors, particularly for hydrolytic enzymes such as serine proteases and phospholipases. nih.govnih.gov The introduction of fluorine atoms onto the carbon adjacent to a ketone carbonyl group significantly enhances the electrophilicity of the carbonyl carbon. nih.gov This increased reactivity makes the ketone highly susceptible to attack by nucleophilic residues, such as the serine hydroxyl group found in the active site of many enzymes. nih.govnih.gov

The mechanism of inhibition involves the formation of a stable tetrahedral intermediate, specifically a hemiketal, between the enzyme's active site nucleophile and the ketone. nih.gov This structure closely mimics the transition state of the natural substrate hydrolysis reaction. nih.gov The stability of this hemiketal adduct is greatly increased by the electron-withdrawing nature of the fluorine atoms, which makes the corresponding alcohol a much stronger acid. researchgate.net Consequently, the inhibitor remains tightly bound in the active site, effectively blocking the enzyme's catalytic activity. The potency of inhibition often correlates with the degree of fluorination, with trifluoromethyl and difluoromethyl ketones generally being more potent inhibitors than their monofluoromethyl or non-fluorinated counterparts. nih.gov While specific studies on alpha-fluoro ketone analogues of this compound were not the focus of the reviewed literature, the established principles suggest that such derivatives would act as potent inhibitors of targeted enzymes through this mechanism.

Antimicrobial Research Pathways

The rise of antibiotic resistance has spurred the search for novel therapeutic strategies, including the development of inhibitors for bacterial resistance enzymes. Analogues of this compound have emerged as a promising scaffold in this area.

Development of Novel MCR-1 Inhibitors for Colistin (B93849) Resistance Reversal

The plasmid-mediated mobile colistin resistance gene, mcr-1, has compromised the efficacy of colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. nih.govnih.gov The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A, the anchor of lipopolysaccharide in the bacterial outer membrane. This modification reduces the binding affinity of colistin to its target, thereby conferring resistance. nih.govgoogle.com

A key strategy to combat this resistance is the development of MCR-1 inhibitors that can be used in combination with colistin to restore its antibacterial activity. nih.govnih.gov Research has identified 1-phenyl-2-(phenylamino)ethanone derivatives as a promising class of MCR-1 inhibitors. nih.gov Starting from a lead compound identified through virtual screening, a series of analogues were synthesized and evaluated. nih.gov

Structure-activity relationship studies revealed that modifications to the phenyl rings of the 1-phenyl-2-(phenylamino)ethanone scaffold significantly influenced their inhibitory potency. nih.gov Notably, certain derivatives, when combined with colistin, were able to completely inhibit the growth of E. coli expressing the mcr-1 gene at concentrations where colistin alone was ineffective. nih.gov Molecular docking studies suggest that these inhibitors bind within the catalytic cavity of the MCR-1 protein, forming key interactions, such as hydrogen bonds with residues like Glu246 and Thr285, which are crucial for its enzymatic function. nih.gov

| Compound Series | Target Enzyme | Therapeutic Goal |

| 1-Phenyl-2-(phenylamino)ethanone derivatives | MCR-1 | Reversal of colistin resistance |

This table highlights the therapeutic application of 1-phenyl-2-(phenylamino)ethanone derivatives in antimicrobial research.

This line of research provides a valuable framework for the further development of potent and specific MCR-1 inhibitors based on the ethanone (B97240) scaffold, offering a potential path to overcoming a critical mechanism of antibiotic resistance.

Molecular Docking and Computational Approaches in Bioactivity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a protein of interest.

In the absence of direct docking studies on this compound, we can look at research on structurally related ketones and compounds with phenyl groups to understand the potential interactions. For instance, studies on unsaturated ketone derivatives as inhibitors of enzymes like monoamine oxidase B (MAO-B) utilize molecular docking to elucidate binding modes within the enzyme's active site. nih.gov Similarly, computational investigations of benzalacetophenone derivatives against viral proteins like those in SARS-CoV-2 have been conducted to identify potential antiviral agents. nih.gov These studies often reveal key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for biological activity.

For analogues of this compound, the hexyl group would be expected to play a significant role in binding, likely through hydrophobic interactions within a receptor's binding pocket. The binding affinity of a series of 5-substituted-N,N-diallyltryptamines at the σ2 receptor was found to be correlated with increasing hydrophobicity (π). nih.gov This suggests that the long alkyl chain of this compound could contribute significantly to its binding affinity for certain biological targets.

A hypothetical molecular docking study of this compound would likely show the acetyl group participating in polar interactions, such as hydrogen bonding, while the hexylphenyl moiety would occupy a hydrophobic pocket of the target protein. The length and flexibility of the hexyl chain could allow it to adapt to the specific shape and size of this hydrophobic region, potentially influencing both potency and selectivity.

Table 1: Molecular Docking Data for Analogous Ketone Derivatives

| Compound Class | Target Protein | Key Findings |

| Benzalacetophenone derivatives | SARS-CoV-2 3CLpro, PLpro, Spike protein | Identified compounds with high binding affinity and stable interactions, suggesting potential as antiviral candidates. nih.gov |

| Unsaturated ketone derivatives | Monoamine Oxidase B (MAO-B) | Docking studies revealed binding modes within the active site, guiding the design of new MAO-B inhibitors. nih.gov |

| Bis-Schiff base derivatives of 4-hydroxyacetophenone | Acetylcholinesterase, Butyrylcholinesterase | Computational studies supported in vitro findings, with key structural features like bromo benzyl (B1604629) and 2-methoxyphenol groups enhancing inhibitory activity. nih.gov |

This table presents findings from studies on compounds structurally related to this compound to illustrate the application of molecular docking.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.

For this compound analogues, the primary structural components available for modification and SAR analysis are the acetyl group and the substituent on the phenyl ring. The length of the alkyl chain at the para-position of the phenyl ring is a particularly interesting feature for SAR studies.

Research on other classes of compounds has shown that varying the length of an alkyl chain can have a significant and sometimes non-linear effect on biological activity. For example, in a series of N-ethyl-substituted cathinones, the potency as dopamine (B1211576) uptake inhibitors increased with the elongation of an aliphatic side chain from a methyl to a propyl group, but then decreased as the chain was further lengthened to a pentyl group. This resulted in an inverted U-shaped relationship between chain length and psychostimulant response.

Applying this principle to this compound, it is plausible that the hexyl group represents an optimal or near-optimal chain length for a specific biological target. Shorter or longer alkyl chains at the para-position might result in decreased activity. This could be due to the hexyl chain providing the ideal balance of hydrophobicity and steric bulk to fit within a specific binding pocket.

Furthermore, studies on 5-substituted-N,N-diallyltryptamines have demonstrated that binding affinity at certain receptors is positively correlated with the steric volume of the substituent. nih.gov This suggests that the size of the hexyl group in this compound could be a critical determinant of its biological activity.

Table 2: Structure-Activity Relationship Insights from Analogous Compound Classes

| Compound Class | Structural Variation | Impact on Biological Activity |

| N-Ethyl-substituted cathinones | Length of α-carbon side chain | Potency as dopamine uptake inhibitors showed an inverted U-shape correlation with chain length. |

| 5-substituted-N,N-diallyltryptamines | Steric volume (CMR) and hydrophobicity (π) of the 5-substituent | Binding affinity at 5-HT1A, 5-HT1D, 5-HT7, and κ opioid receptors was positively correlated with steric volume. Affinity at the σ2 receptor was correlated with increasing hydrophobicity. nih.gov |

| Bis-Schiff base derivatives of 4-hydroxyacetophenone | Substituents on the benzyl and phenol (B47542) groups | The presence of bromo benzyl and 2-methoxyphenol groups was found to be a key structural feature for potent acetylcholinesterase and butyrylcholinesterase inhibition. nih.gov |

This table summarizes SAR findings from studies on compounds with features analogous to this compound to infer potential structure-activity relationships.

Environmental Research Considerations and Analytical Detection in Environmental Matrices

Environmental Fate and Transport Characteristics of 1-(4-Hexylphenyl)ethanone

No specific studies on the environmental fate and transport of this compound were identified. Information regarding its mobility, partitioning behavior in different environmental compartments (e.g., soil, water, air), and potential for long-range transport is currently not available in scientific literature.

Degradation Pathways and Persistence Studies in Environmental Systems

Detailed research on the degradation pathways, including biotic and abiotic processes, and the environmental persistence of this compound could not be found. Therefore, its half-life in various environmental systems and the identity of its degradation products remain uncharacterized.

Analytical Method Development for Environmental Monitoring

While general analytical techniques are available for organic compounds, specific methods validated for this compound in environmental matrices are not documented in the available literature.

No specific GC/MS methods or their performance characteristics (e.g., detection limits, quantification limits, and recovery) for the analysis of this compound in sewage and sludge samples were found.

Similarly, there is a lack of published research on optimized extraction methodologies, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), specifically for isolating this compound from complex environmental matrices like water, soil, sewage, or sludge.

Future Research Directions and Interdisciplinary Perspectives on 1 4 Hexylphenyl Ethanone

Emerging Synthetic Strategies and Sustainable Chemistry for Analogues

The future synthesis of 1-(4-hexylphenyl)ethanone analogues is increasingly guided by the principles of sustainable and green chemistry. nih.gov Research is moving towards methods that maximize atom economy, reduce waste, and utilize safer solvents and reaction conditions. nih.govijrpr.com

Emerging strategies include the development of one-pot, multi-component reactions that allow for the construction of complex molecular scaffolds in a single step, which is both time and resource-efficient. rsc.org For instance, catalyst-free, three-component reactions in aqueous media are being explored for the synthesis of 1,4-diketone scaffolds, which can be precursors to a variety of heterocyclic compounds. rsc.org These methods align with green chemistry goals by often eliminating the need for hazardous catalysts and organic solvents. nih.gov

Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound is being investigated to accelerate reaction times and improve yields under solvent-free conditions. ijrpr.com Mechanochemistry, which uses mechanical force to induce chemical reactions, presents another promising solvent-free approach for synthesizing analogues. ijrpr.com These sustainable techniques are crucial for the environmentally responsible production of novel this compound derivatives for various applications. nih.govijrpr.com The synthesis of analogues often involves modifying the core structure, such as by introducing triazole rings or other functional groups, to tune the molecule's properties for specific applications. nih.gov

Advanced Materials Integration and Device Performance Optimization

Derivatives of this compound are key components in the development of advanced organic materials, particularly for applications in electronics and photovoltaics. The hexylphenyl group is a common structural motif in non-fullerene acceptors (NFAs) used in organic solar cells (OSCs). mdpi.comfrontiersin.orgtheses.fr Future research will focus on the precise engineering of these molecules to optimize the performance of electronic devices.

In the context of OSCs, the strategic modification of molecules containing the this compound backbone is critical for enhancing power conversion efficiencies (PCE). nottingham.ac.ukresearchgate.net Research has shown that side-chain engineering on the core structure influences the molecule's crystallinity, charge mobility, and energy level alignment with donor materials. mdpi.comnottingham.ac.uk For example, derivatives like 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-indanone)))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (ITIC) are used as non-fullerene acceptors, and their performance can be fine-tuned by altering terminal electron-withdrawing groups. mdpi.comfrontiersin.org

Targeted Biological Applications and Therapeutic Development Based on Mechanistic Understanding

Analogues of this compound have shown significant potential as modulators of biological processes, opening avenues for therapeutic development. A key area of future research is the design of targeted inhibitors for specific enzymes and receptors based on a deep understanding of their mechanism of action.

One promising application is in combating antibiotic resistance. Derivatives such as 4-((1-ethoxy-2-(4-hexylphenyl)-2-oxoethyl)amino)-3-methylbenzoic acid have been identified as potential inhibitors of the MCR-1 enzyme, which confers resistance to colistin (B93849), a last-resort antibiotic. mdpi.comtandfonline.com Future studies will aim to optimize these inhibitors to enhance their potency and selectivity, potentially through structure-activity relationship (SAR) studies that explore modifications to the hexylphenyl core and the amino acid side chain. mdpi.com